4-(1H-pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is a synthetic organic compound that features both pyrazole and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Tetrazole Moiety: The tetrazole ring is often formed by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The final step involves coupling the pyrazole and tetrazole moieties with a butanamide linker. This can be achieved through a condensation reaction using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole and tetrazole rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-(1H-pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and tetrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: This compound also contains both pyrazole and tetrazole moieties and is used in energetic materials.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another compound with similar structural features, used in high-performance energetic materials.
Uniqueness
4-(1H-pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is unique due to its specific combination of pyrazole and tetrazole rings with a butanamide linker. This structure provides a distinct set of chemical and physical properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C14H15N7O |
---|---|
Molecular Weight |
297.32 g/mol |
IUPAC Name |
4-pyrazol-1-yl-N-[3-(tetrazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C14H15N7O/c22-14(6-2-8-20-9-3-7-16-20)17-12-4-1-5-13(10-12)21-11-15-18-19-21/h1,3-5,7,9-11H,2,6,8H2,(H,17,22) |
InChI Key |
CUVAFCGFMKRJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CCCN3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.